Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Overview
Description
Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a piperidine ring, which is further substituted with a Boc-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are heated together with a few drops of concentrated sulfuric acid . Another method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysts and solvent-free conditions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a building block for biologically active compounds.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further interact with enzymes and receptors .
Comparison with Similar Compounds
Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate can be compared with other similar compounds, such as:
Ethyl ®-(3-amino-piperidin-2-yl)-acetate: Lacks the Boc-protection, making it more reactive.
Methyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (S)-(3-N-Boc-amino-piperidin-2-yl)-acetate: The stereochemistry is different, which can affect its reactivity and interactions
These comparisons highlight the unique properties of Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate, such as its specific stereochemistry and protective groups, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIFFLUEVLMGJF-NFJWQWPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1[C@@H](CCCN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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